molecular formula C17H27NO4 B1207648 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 71089-11-7

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Katalognummer: B1207648
CAS-Nummer: 71089-11-7
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: NYMNSQXENSRWHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can host various functional groups, making them versatile in chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method is the reaction of a linear polyetheramine with a benzyl halide in the presence of a base. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various types of chemical reactions, including:

    Oxidation: The phenylmethyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The phenylmethyl group can be substituted with other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol, primary amines

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Acts as a molecular probe for studying enzyme-substrate interactions.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. This property is due to the presence of multiple oxygen and nitrogen atoms in the ring structure, which can coordinate with various substrates. The molecular targets include enzymes and receptors, where the compound can modulate their activity by binding to active sites or altering their conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crown Ethers: Similar in structure but lack the phenylmethyl group.

    Cyclodextrins: Larger ring structures with different functional groups.

    Macrocyclic Ligands: Similar coordination properties but vary in ring size and substituents.

Uniqueness

What sets 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its unique combination of a macrocyclic ring with a phenylmethyl group. This combination enhances its reactivity and ability to form stable complexes, making it highly versatile in various applications.

Eigenschaften

CAS-Nummer

71089-11-7

Molekularformel

C17H27NO4

Molekulargewicht

309.4 g/mol

IUPAC-Name

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C17H27NO4/c1-2-4-17(5-3-1)16-18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18/h1-5H,6-16H2

InChI-Schlüssel

NYMNSQXENSRWHC-UHFFFAOYSA-N

SMILES

C1COCCOCCOCCOCCN1CC2=CC=CC=C2

Kanonische SMILES

C1COCCOCCOCCOCCN1CC2=CC=CC=C2

Key on ui other cas no.

71089-11-7

Löslichkeit

43.2 [ug/mL]

Synonyme

enzyl-aza-15-crown-5
benzylaza-15-crown-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.